molecular formula C35H30O11 B1250969 Guangsangon K

Guangsangon K

Cat. No. B1250969
M. Wt: 626.6 g/mol
InChI Key: XFBBWTUEALDZHM-IZJPYPARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guangsangon K is a member of the class of polyphenols consisting of a methylcyclohexene ring attached to a 2,4-dihydroxyphenyl, 2,4-dihydroxybenzoyl and dihydroflavonol moieties at positions 5'', 4'' and 3'' respectively. Regarded biogenetically as a Diels-Alder adduct, it is isolated from the stem barks of Morus macroura and exhibits antioxidant activity. It has a role as an antioxidant and a plant metabolite. It is a member of dihydroflavonols, a polyphenol, an aromatic ketone and a secondary alpha-hydroxy ketone.

Scientific Research Applications

Anticancer Effects

Guangsangon E (GSE), a related compound to Guangsangon K, has demonstrated significant potential in the treatment of cancer. For instance, a study found that GSE induces autophagy and apoptosis in lung and nasopharyngeal cancer cells, inhibiting cell proliferation and enhancing lysosomal activity (Shu et al., 2020)(Shu et al., 2020). Another study indicated that GSE triggers mitochondrial dysfunction and mitophagy in triple-negative breast cancer cells, leading to non-apoptotic cell death, and significantly reducing tumor size in animal models (Shen et al., 2022)(Shen et al., 2022).

Anti-oxidant and Anti-inflammatory Properties

Guangsangons F-J, which include compounds similar to Guangsangon K, exhibit potent antioxidant and moderate anti-inflammatory activities (Dai et al., 2004)(Dai et al., 2004). Another study on Morus macroura, which produces these compounds, found that guangsangons K-N showed good antioxidant activity in vitro (Dai et al., 2004)(Dai et al., 2004).

General Scientific Research Considerations

While the direct research on Guangsangon K is limited, there are broader scientific research considerations in related fields, such as the importance of innovation and development in agricultural research management (Juan et al., 2009)(Juan et al., 2009) and the transformation of scientific research results in universities for economic development (Hui, 2012)(Hui, 2012). These considerations highlight the ecosystem within which research on compounds like Guangsangon K takes place.

properties

Product Name

Guangsangon K

Molecular Formula

C35H30O11

Molecular Weight

626.6 g/mol

IUPAC Name

(2R,3R)-2-[3-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C35H30O11/c1-15-10-23(19-5-2-16(36)12-26(19)40)29(31(42)20-6-3-17(37)13-27(20)41)24(11-15)30-25(39)9-8-22(32(30)43)35-34(45)33(44)21-7-4-18(38)14-28(21)46-35/h2-9,11-14,23-24,29,34-41,43,45H,10H2,1H3/t23-,24-,29-,34+,35-/m1/s1

InChI Key

XFBBWTUEALDZHM-IZJPYPARSA-N

Isomeric SMILES

CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)[C@@H]5[C@H](C(=O)C6=C(O5)C=C(C=C6)O)O)O

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5C(C(=O)C6=C(O5)C=C(C=C6)O)O)O

Origin of Product

United States

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